![molecular formula C17H21Cl2NO B4540786 N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4540786.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride
Description
Synthesis Analysis
The synthesis of compounds related to N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride involves intricate chemical reactions that allow for the formation of its unique structure. While direct synthesis information for this specific compound is scarce, methods such as the greener, solvent-free microwave irradiation of amino compounds with aldehydes in the presence of catalysts like ZnFe2O4 have been reported for structurally similar compounds (Kumar et al., 2020). These methods emphasize efficiency and environmental friendliness.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, have been elucidated using techniques like X-ray diffraction, demonstrating the compound's crystallinity and orthorhombic system belonging (Kumar et al., 2020). These analyses are crucial for understanding the compound’s reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride and its analogs can include transformations such as ipso amination of organoboronic acids mediated by reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA), showcasing the ability to synthesize primary amines under mild conditions without the need for metals or strong bases (Chatterjee & Goswami, 2015).
properties
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14;/h3-10,13,19H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAKXZJUSNTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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